![molecular formula C17H19ClN2OS B4432519 1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4432519.png)
1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Overview
Description
1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine, also known as CTTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTTP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Scientific Research Applications
1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound exhibits antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for the treatment of schizophrenia, depression, and anxiety disorders. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine is not fully understood, but it is believed to act as a partial agonist of the dopamine D2 receptor and a 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects. Additionally, this compound has been found to modulate the activity of the glutamate system, which may also play a role in its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and modulation of neuroinflammation. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. These effects may contribute to its therapeutic potential in neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine has several advantages for lab experiments, including its reproducible synthesis method, its well-characterized pharmacological profile, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also some limitations to working with this compound, including its relatively low solubility in water and its potential for toxicity at high doses.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, there is a need for studies on the safety and toxicity of this compound, as well as its pharmacokinetic and pharmacodynamic properties. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully understand its biological effects and clinical potential.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-ethylthiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-2-15-6-7-16(22-15)17(21)20-10-8-19(9-11-20)14-5-3-4-13(18)12-14/h3-7,12H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZINSTIXWLEWNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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